Cas no 868978-23-8 (N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide)

N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide
- N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzamide
- 868978-23-8
- N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide
- AKOS024613812
- F1839-0166
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- インチ: 1S/C18H16F3N3O/c1-12-4-3-9-24-11-15(23-16(12)24)7-8-22-17(25)13-5-2-6-14(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H,22,25)
- InChIKey: OYMUDEBLEIWVCB-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CN2C(=N1)C(C)=CC=C2)(=O)C1=CC=CC(C(F)(F)F)=C1
計算された属性
- せいみつぶんしりょう: 347.12454663g/mol
- どういたいしつりょう: 347.12454663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1839-0166-2μmol |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-10mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-5μmol |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-3mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-100mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-20μmol |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-2mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-40mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-30mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1839-0166-50mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |
868978-23-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamideに関する追加情報
Introduction to N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide (CAS No. 868978-23-8)
N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide, a compound with the CAS number 868978-23-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly the presence of a 8-methylimidazo1,2-apyridin-2-yl moiety and a trifluoromethyl group, contribute to its unique chemical properties and biological activities.
The benzamide functional group in the molecular structure of N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide plays a crucial role in determining its pharmacological profile. Benzamides are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of the trifluoromethyl group further enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for further development.
In recent years, there has been a growing interest in the development of novel compounds that target specific biological pathways associated with various diseases. The 8-methylimidazo1,2-apyridin-2-yl moiety is particularly noteworthy as it has been shown to interact with multiple targets in the body. This structural feature has made it a valuable scaffold for designing molecules with enhanced therapeutic potential. Research has demonstrated that imidazopyridine derivatives can modulate enzyme activity and receptor binding, leading to promising outcomes in preclinical studies.
The synthesis of N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group is particularly challenging due to its high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to incorporate this moiety into complex molecular frameworks with high efficiency.
The pharmacological evaluation of N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide has revealed several interesting properties. In vitro studies have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors relevant to inflammatory diseases and cancer. The presence of the 8-methylimidazo1,2-apyridin-2-yl group appears to be key in mediating these effects by interacting with specific binding sites on target proteins.
One of the most compelling aspects of this compound is its potential for further optimization through structure-based drug design. By leveraging computational modeling techniques, researchers can predict how small modifications to the molecular structure might impact its biological activity. This approach has already led to the identification of several analogs with improved potency and selectivity.
The development of N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating basic research findings into tangible therapeutic solutions. The compound serves as a testament to the power of innovative research in addressing unmet medical needs.
In conclusion, N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it an attractive candidate for further development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an important role in the discovery and development of novel therapeutics.
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